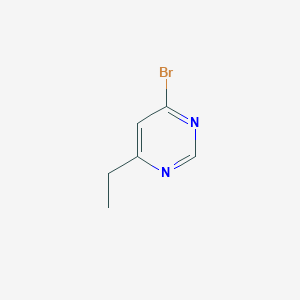

4-Bromo-6-ethylpyrimidine

Description

Contextualization of the Pyrimidine (B1678525) Scaffold in Contemporary Chemical Research

The pyrimidine ring system is a fundamental motif in the architecture of biologically significant molecules and a versatile building block in synthetic chemistry. Its prevalence and adaptability have made it a subject of intense and ongoing investigation.

Pyrimidine derivatives are a vital class of heterocyclic compounds, playing a crucial role in numerous biological processes. As core components of nucleic acids (cytosine, thymine, and uracil), they are integral to the structure of DNA and RNA. nih.govignited.ingsconlinepress.com This fundamental biological role has spurred extensive research into the synthesis and properties of a vast array of pyrimidine-based molecules. nih.govresearchgate.net Their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, make them a focal point in medicinal chemistry. ignited.inontosight.ai The pyrimidine scaffold's capacity for various chemical modifications allows for the creation of large libraries of compounds with a wide spectrum of physicochemical and biological properties. ontosight.airesearchgate.net

In the realm of medicinal chemistry, the pyrimidine nucleus is recognized as a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a recurring motif in the design of therapeutic agents. researchgate.netnih.gov The versatility of the pyrimidine scaffold allows it to serve as a template for the development of drugs targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govmdpi.com Its presence in numerous FDA-approved drugs underscores its importance and success in clinical applications. nih.gov The ability of pyrimidine derivatives to interact with enzymes, genetic material, and other cellular components makes them highly valuable in the quest for novel and effective medicines. nih.govresearchgate.net

Bioisosterism, the principle of substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, is a key strategy in drug design. The pyrimidine ring is often employed as a bioisostere for other aromatic systems, such as the phenyl ring. researchgate.netmdpi.com This substitution can lead to improved pharmacokinetic and pharmacodynamic properties, including enhanced potency, selectivity, and metabolic stability. mdpi.commdpi.com The pyrimidine ring's ability to form hydrogen bonds and engage in various intermolecular interactions makes it an effective mimic for other structural motifs, allowing medicinal chemists to fine-tune the properties of drug candidates. mdpi.com For instance, the replacement of a purine (B94841) core with a pyrimidine-based scaffold has been explored in the development of enzyme inhibitors. frontiersin.orgnih.gov

Academic Importance of Halogenated Pyrimidines, including 4-Bromo-6-ethylpyrimidine

The introduction of halogen atoms into the pyrimidine ring significantly modifies its chemical and biological characteristics, opening up new avenues for research and application. Halogenated pyrimidines, such as this compound, are of particular interest due to the unique properties conferred by the halogen substituent.

Halogen atoms, such as bromine, exert a profound influence on the electronic and steric properties of the pyrimidine ring. The presence of a bromine atom can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes. smolecule.comcymitquimica.com Furthermore, the electronegativity and size of the halogen can alter the reactivity of the pyrimidine ring, making it more susceptible to certain chemical transformations, such as nucleophilic substitution and cross-coupling reactions. smolecule.comthieme-connect.com This enhanced reactivity makes halogenated pyrimidines valuable intermediates in the synthesis of more complex molecules. thieme-connect.comresearchgate.net From a biological perspective, the introduction of a halogen can lead to enhanced binding affinity for biological targets and improved pharmacological activity. smolecule.comrsc.org

Chemical Profile of this compound

| Property | Value | Source |

| Molecular Formula | C6H7BrN2 | PubChemLite uni.lu |

| IUPAC Name | This compound | PubChemLite uni.lu |

| InChI | InChI=1S/C6H7BrN2/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3 | PubChemLite uni.lu |

| InChIKey | BJPKKMIQIUTWKO-UHFFFAOYSA-N | PubChemLite uni.lu |

| SMILES | CCC1=CC(=NC=N1)Br | PubChemLite uni.lu |

| Monoisotopic Mass | 185.97926 Da | PubChemLite uni.lu |

| Predicted XlogP | 2.1 | PubChemLite uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPKKMIQIUTWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 6 Ethylpyrimidine and Analogues

General Approaches to Pyrimidine (B1678525) Ring Construction in Research

The construction of the pyrimidine ring is a well-established field, with several primary strategies employed by researchers. These methods offer flexibility in introducing a wide array of substituents onto the pyrimidine core.

The most common and widely utilized method for pyrimidine ring synthesis is the cyclocondensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg This approach is highly versatile, as the choice of the bifunctional precursors allows for the introduction of various substituents into the final pyrimidine ring.

Key N-C-N fragments include amidines, ureas, thioureas, and guanidines. bu.edu.eg The three-carbon component is typically a 1,3-dicarbonyl compound, such as a β-keto ester or a chalcone. mdpi.comresearchgate.net For instance, the Pinner synthesis involves the condensation of 1,3-dicarbonyl compounds with amidines to form the pyrimidine ring. mdpi.com Ultrasound irradiation has been shown to promote the cyclocondensation of β-keto esters and amidines, leading to good to excellent yields of highly substituted 4-pyrimidinols. organic-chemistry.org

The reaction mechanism involves the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The specific substituents on the final product are determined by the R-groups present on the initial precursor molecules.

Ring transformation offers an alternative pathway to pyrimidine synthesis, wherein an existing heterocyclic ring is converted into a pyrimidine ring. This can involve ring expansion, contraction, or rearrangement. For example, researchers have demonstrated the transformation of 5-nitropyrimidines into pyridines through reactions with α-phenylacetamidines, which proceed via cycloaddition intermediates. acs.org While this example shows a pyrimidine-to-pyridine transformation, the reverse, such as the conversion of 1,2,3-triazines into pyrimidines by reaction with amidines, is also a known strategy. organic-chemistry.org

A more recent "deconstruction-reconstruction" strategy involves converting a complex pyrimidine-containing molecule into an iminoenamine building block, which is a surrogate for a 1,3-dicarbonyl compound. nih.gov This intermediate can then be used in traditional de novo heterocycle synthesis to reconstruct a new, substituted pyrimidine or other azole heterocycles. nih.gov This approach is particularly valuable for the late-stage diversification of complex molecules in medicinal chemistry. nih.gov

Multicomponent reactions (MCRs) have gained significant traction as a powerful tool for synthesizing complex molecules like pyrimidines in a single step from three or more starting materials. researchgate.net This approach is highly efficient, reduces waste, and allows for the rapid generation of diverse chemical libraries. researchgate.netnih.govacs.org

Several MCR strategies for pyrimidine synthesis have been developed. A notable example is the iridium-catalyzed regioselective synthesis of pyrimidines from amidines and up to three different alcohols. organic-chemistry.orgnih.govacs.org This reaction proceeds through a sequence of condensation and dehydrogenation steps to form highly substituted, unsymmetrical pyrimidines with yields of up to 93%. nih.govacs.org Other MCRs involve the coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate, catalyzed by ZnCl₂, or the annulation of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol. organic-chemistry.org

| Reaction Type | Components | Catalyst/Conditions | Key Features |

|---|---|---|---|

| Iridium-Catalyzed MCR | Amidines, Alcohols (up to 3 different) | PN₅P-Ir-pincer complexes | High regioselectivity; access to unsymmetrically substituted pyrimidines. organic-chemistry.orgnih.govacs.org |

| ZnCl₂-Catalyzed MCR | Enamines, Triethyl orthoformate, Ammonium acetate | ZnCl₂ | Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.org |

| Oxidative Annulation | Amidines, Ketones, N,N-dimethylaminoethanol | - | Eco-friendly [3+2+1] three-component annulation. organic-chemistry.org |

| Copper-Catalyzed Cyclization | Ketones, Nitriles | Copper catalyst, Basic conditions | Facile and economical synthesis with broad substrate scope. organic-chemistry.org |

Direct Bromination Strategies for Pyrimidine Scaffolds

Once the pyrimidine ring, potentially with an ethyl group at the 6-position, is synthesized, the final step to obtain 4-Bromo-6-ethylpyrimidine is the introduction of a bromine atom at the 4-position. This is typically achieved through direct electrophilic bromination.

The position of bromination on a substituted pyrimidine ring is directed by the electronic properties of the existing substituents. The pyrimidine ring itself is electron-deficient, which generally makes electrophilic substitution challenging. However, the positions of the nitrogen atoms and the nature of the substituents dictate the regioselectivity of the reaction.

Research on the bromination of polymethylpyrimidines has demonstrated that high regioselectivity can be achieved. acs.org For ethyl-substituted pyrimidines, the ethyl group is an activating, ortho-, para-director. In the context of the pyrimidine ring, its electronic influence will affect the reactivity of the adjacent carbon atoms. The precise outcome of bromination depends on the reaction conditions and the brominating agent used. In the synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones, substitution at the C-6 methyl group was achieved by first generating an anion intermediate, demonstrating that regioselectivity can be precisely controlled through the choice of synthetic route. nih.gov For direct aromatic bromination, computational and experimental studies have shown that high para-selectivity can be achieved with respect to the most activating substituent on an aromatic ring. mdpi.com

A variety of brominating agents are available for the halogenation of pyrimidine scaffolds. The choice of agent and reaction conditions is crucial for achieving high yields and the desired regioselectivity.

N -Bromosuccinimide (NBS) is a widely used reagent for the bromination of heterocyclic compounds, including pyrimidines. nih.govnih.govwikipedia.org It is a convenient source of electrophilic bromine and is often used in solvents like dimethylformamide (DMF) or acetonitrile (MeCN). mdpi.comnih.govnih.gov NBS can effect bromination via either a radical pathway or through acid-catalysis, depending on the substrate and conditions. wikipedia.org For aromatic systems, reactions with NBS in acetonitrile have been shown to be highly para-selective relative to the most activating group. mdpi.com

Other brominating agents have also been successfully employed:

Bromine (Br₂) : Can be used in various solvents like water, DMF, or carbon tetrachloride (CCl₄). nih.govnih.gov

1,3-Dibromo-5,5-dimethylhydantoin (DBH) : An efficient agent for brominating uridine and cytidine derivatives at the C-5 position in aprotic solvents, with efficiency enhanced by Lewis acids. nih.gov

Sodium Monobromoisocyanurate (SMBI) : An efficient brominating agent for nucleosides in aqueous DMF solution. nih.gov

| Brominating Agent | Typical Solvents | Key Features/Conditions |

|---|---|---|

| N-Bromosuccinimide (NBS) | DMF, CCl₄, MeCN | Versatile for radical or electrophilic bromination. nih.govnih.govwikipedia.org Often used for allylic and benzylic bromination. wikipedia.org |

| Bromine (Br₂) | Water, DMF, CCl₄, Acetic Acid | Classical brominating agent; conditions can be harsh. nih.govnih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | CH₂Cl₂, CH₃CN, DMF | Efficient for nucleosides; reaction enhanced by Lewis acids. nih.gov |

| Sodium Monobromoisocyanurate (SMBI) | Aqueous DMF | Effective for bromination of nucleosides. nih.gov |

Electrophilic Substitution Mechanisms in Bromination

The introduction of a bromine atom onto the pyrimidine ring can be achieved through electrophilic aromatic substitution. The pyrimidine ring is generally considered electron-deficient, making direct electrophilic substitution challenging compared to electron-rich aromatic systems. However, the presence of activating groups or specific reaction conditions can facilitate this transformation. The mechanism typically involves the generation of a potent electrophilic bromine species, which then attacks the electron-rich position of the pyrimidine ring.

The reaction proceeds through a cationic intermediate, known as an arenium ion or sigma complex, where the aromaticity of the pyrimidine ring is temporarily disrupted. libretexts.org The stability of this intermediate is a key factor in determining the feasibility and regioselectivity of the reaction. The subsequent loss of a proton from the arenium ion restores the aromaticity of the ring, yielding the brominated pyrimidine. libretexts.org

For instance, the bromination of pyrimidine nucleosides at the C-5 position can be accomplished using various brominating agents. scispace.com A plausible mechanism for the bromination of a substituted uracil involves the initial formation of a 5-bromo-6-methoxymethyl intermediate, which then tautomerizes to a methylene (B1212753) intermediate. This is followed by a second nucleophilic attack on the electron-deficient methylene group, leading to the elimination of the bromine at the 5-position via an SN2' mechanism. scispace.com

| Reagent/Condition | Substrate | Product | Yield (%) | Reference |

| Bromine in various solvents | 1-(2-hydroxyethyl)-3,6-dimethyl-2,4(1H,3H)-pyrimidinedione | 5-bromo-6-bromomethyl-1-(2-bromoethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione | Not specified | scispace.com |

| N-bromosuccinimide (NBS) and fluoroboric acid in acetonitrile | Catechol | 4-bromobenzene-1,2-diol | 100% | nih.gov |

Halogen Introduction and Exchange via Substitution Reactions

Nucleophilic Substitution for Halogen Incorporation

Nucleophilic aromatic substitution (SNAr) is a common method for introducing halogens onto the pyrimidine ring, particularly at positions activated by electron-withdrawing groups. In this mechanism, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The departure of the leaving group then restores the aromaticity of the ring.

The reactivity of the pyrimidine ring towards nucleophilic attack is enhanced by the presence of the two nitrogen atoms, which help to stabilize the negative charge in the Meisenheimer intermediate. Halogen atoms themselves can serve as leaving groups in these reactions. For example, the synthesis of 5-bromo-pyrimidine derivatives often starts from a di- or tri-chlorinated pyrimidine precursor, where chlorine atoms are sequentially replaced by other nucleophiles. nih.gov

| Starting Material | Nucleophile/Reagent | Product | Reference |

| 5-bromo-2,4-dichloropyrimidine (B17362) | Various amines and other nucleophiles | Novel 5-bromo-pyrimidine derivatives | nih.gov |

| 4,6-dichloro-2-(methylthio)pyrimidine | Benzyloxide | 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine | arkat-usa.org |

Halogen Exchange Reactions in Pyrimidine Derivatives

Halogen exchange reactions provide another route for the synthesis of brominated pyrimidines. These reactions involve the replacement of one halogen atom with another. A common example is the conversion of a chloro-pyrimidine to a bromo-pyrimidine. This transformation can be achieved by treating the chlorinated precursor with a source of bromide ions, such as sodium bromide or hydrobromic acid, often in the presence of a catalyst or under specific reaction conditions.

The mechanism of halogen exchange on heterocyclic compounds can proceed through a halogen-metal exchange pathway. For instance, a bromoheterocycle can be treated with an organomagnesium reagent like isopropylmagnesium chloride (i-PrMgCl) followed by an organolithium reagent such as n-butyllithium (n-BuLi) to generate a magnesium intermediate. This intermediate can then be functionalized. nih.gov This approach is particularly useful for selective functionalization under non-cryogenic conditions. nih.gov

Synthesis of Key Precursors and Intermediates for this compound Functionalization

Preparation of Dichloropyrimidine Derivatives for Subsequent Transformations

Dichloropyrimidines are versatile and crucial intermediates in the synthesis of a wide range of functionalized pyrimidines, including this compound. A common method for their preparation is the chlorination of the corresponding dihydroxypyrimidines using a chlorinating agent like phosphorus oxychloride (POCl₃).

For example, the synthesis of 4,6-dichloro-5-pyrimidinecarbaldehyde can be achieved by treating 4,6-dihydroxypyrimidine with a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride. chemicalbook.com Similarly, 4,6-dichloro-2-methyl-5-nitropyrimidine is synthesized by the chlorination of 4,6-dihydro-2-methyl-5-nitropyrimidine with phosphorus oxychloride. asianpubs.orgepa.gov The synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine starts from p-bromophenylacetic acid, which is converted in several steps to 5-(4-bromophenyl)-4,6-dihydroxypyrimidine, followed by chlorination. google.com

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 4,6-dihydroxypyrimidine | DMF, POCl₃ | 4,6-dichloro-5-pyrimidinecarbaldehyde | 55-95% | chemicalbook.com |

| 4,6-dihydro-2-methyl-5-nitropyrimidine | POCl₃ | 4,6-dichloro-2-methyl-5-nitropyrimidine | 82.6% | asianpubs.orgepa.gov |

| 5-(4-bromophenyl)-4,6-dihydroxypyrimidine | POCl₃ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Not specified | google.com |

| 4,6-dihydroxy-5-fluoropyrimidine | Toluene, POCl₃, N,N-dimethylaniline | 4,6-dichloro-5-fluoropyrimidine | Not specified | patsnap.com |

Synthetic Routes Involving Aminopyrimidines and their Derivatization

Aminopyrimidines are another important class of precursors for the synthesis of functionalized pyrimidines. They can be prepared through various synthetic routes and can be further derivatized to introduce different functional groups, including halogens. For instance, a novel series of 5-bromo-pyrimidine derivatives were synthesized through multi-step reactions starting from 5-bromo-2,4-dichloropyrimidine, where the chlorine atoms are displaced by various amines. nih.gov

The synthesis of aminopyrimidines can be achieved by reacting a dichloropyrimidine with an appropriate amine. The resulting amino-chloropyrimidine can then undergo further substitution or functionalization.

| Starting Material | Amine | Product | Reference |

| 5-bromo-2,4-dichloropyrimidine | Various amines | 5-bromo-2,4-disubstituted pyrimidines | nih.gov |

Reactivity and Mechanistic Investigations of 4 Bromo 6 Ethylpyrimidine

Nucleophilic Aromatic Substitution (SNAr) Pathways of the Chemical Compound

Nucleophilic aromatic substitution is a cornerstone of synthetic organic chemistry, enabling the introduction of a wide range of functional groups onto aromatic rings. In the context of pyrimidine (B1678525) chemistry, the electron-deficient nature of the ring system facilitates SNAr reactions, particularly at positions activated by the ring nitrogen atoms.

Displacement Reactions of the Bromine Atom in 4-Bromo-6-ethylpyrimidine

The bromine atom at the C4 position of this compound is susceptible to displacement by various nucleophiles. This reactivity is attributed to the electron-withdrawing effect of the two ring nitrogen atoms, which polarizes the C-Br bond and stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. The general mechanism involves the addition of a nucleophile to the electron-deficient carbon atom bearing the bromine, followed by the elimination of the bromide ion to restore aromaticity.

Common nucleophiles employed in these reactions include alkoxides, amines, and thiolates, leading to the formation of the corresponding 4-alkoxy-, 4-amino-, and 4-thio-6-ethylpyrimidine derivatives. The reaction conditions, such as solvent, temperature, and the nature of the nucleophile, can significantly influence the reaction rate and yield.

Regioselectivity Studies in Nucleophilic Substitutions of Pyrimidine Derivatives

When multiple leaving groups are present on the pyrimidine ring, the regioselectivity of the nucleophilic attack becomes a critical consideration. In derivatives of 2,4-dihalopyrimidines, substitution generally occurs preferentially at the C4 position. This preference is often explained by the greater electrophilicity of the C4 carbon, which is influenced by both nitrogen atoms, compared to the C2 position.

Theoretical studies, including quantum chemistry calculations, have been employed to rationalize the observed regioselectivity in SNAr reactions of substituted pyrimidines. These calculations often focus on the analysis of frontier molecular orbitals, such as the Lowest Unoccupied Molecular Orbital (LUMO), to identify the most susceptible site for nucleophilic attack. For instance, in 2,4-dichloroquinazolines, a related heterocyclic system, DFT calculations have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it the more favorable site for nucleophilic substitution.

Electronic and Steric Influence of Substituents on SNAr Reactivity

The reactivity of the pyrimidine ring in SNAr reactions is highly sensitive to the electronic and steric properties of its substituents. The ethyl group at the C6 position of this compound exerts both electronic and steric effects. Electronically, the ethyl group is a weak electron-donating group, which can slightly decrease the electrophilicity of the pyrimidine ring and thus slow down the rate of nucleophilic attack compared to an unsubstituted pyrimidine.

Sterically, the ethyl group can hinder the approach of bulky nucleophiles to the adjacent C5 and N1 positions. However, its influence on the reactivity at the C4 position is generally less pronounced. The presence of strongly electron-withdrawing groups on the pyrimidine ring, such as a nitro group, would significantly enhance the rate of SNAr reactions by further polarizing the C-Br bond and stabilizing the anionic intermediate. Conversely, additional electron-donating groups would decrease the reactivity.

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound serves as an excellent handle for participating in these powerful transformations.

Suzuki-Miyaura Coupling Strategies for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with an organic halide or triflate. This reaction is widely used to form C-C bonds and is particularly valuable for the synthesis of biaryl and substituted aromatic compounds. This compound can be effectively coupled with a variety of aryl- and heteroarylboronic acids or their esters to introduce new carbon-based substituents at the C4 position.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Bromopyrimidines

Application of Grignard Reagents and Pyrimidyl Grignard Species

The formation of Grignard reagents from halogenated pyrimidines is a crucial step for creating carbon-carbon bonds in the synthesis of more complex molecules. leah4sci.comwikipedia.org The process involves the insertion of magnesium metal into the carbon-halogen bond, in this case, the C-Br bond of this compound. leah4sci.com This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the resulting organomagnesium compound. leah4sci.comwikipedia.org The reactivity of the C-Mg bond is highly polarized, rendering the carbon atom attached to the magnesium a potent nucleophile and a strong base. mnstate.eduwisc.edu

The formation of the pyrimidyl Grignard reagent, 6-ethylpyrimidin-4-ylmagnesium bromide, from this compound allows for subsequent reactions with a variety of electrophiles. The nucleophilic carbon of the Grignard reagent can attack electrophilic centers, such as the carbonyl carbon of aldehydes, ketones, and esters, to form new C-C bonds. byjus.com For instance, reaction with a ketone would yield a tertiary alcohol after an acidic workup. wisc.edu The general mechanism involves the nucleophilic attack on the carbonyl carbon, forming an alkoxide intermediate, which is then protonated. wisc.edu

These pyrimidyl Grignard species are also known to react with other electrophiles, including nitriles to form ketones and epoxides to produce alcohols where the new C-C bond and the hydroxyl group are on adjacent carbons. leah4sci.com The utility of these reagents is significant, though their high reactivity necessitates careful handling in inert, anhydrous conditions to prevent decomposition by reaction with water or atmospheric oxygen. mnstate.edubyjus.com

Other Advanced Chemical Transformations of the Chemical Compound

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds; however, pyrimidine and its derivatives are generally considered electron-deficient aromatic systems. youtube.com This electron deficiency deactivates the ring towards attack by electrophiles, making classical EAS reactions like nitration or halogenation more challenging compared to benzene. youtube.comlibretexts.org For an EAS reaction to occur on an aromatic ring, a strong electrophile is required to overcome the stability of the aromatic system. libretexts.orglumenlearning.com The reaction typically proceeds through a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (often called a Wheland intermediate), followed by the loss of a proton to restore aromaticity. lumenlearning.com

For pyrimidine systems, the presence of two electronegative nitrogen atoms withdraws electron density from the ring, making it less nucleophilic. Therefore, forcing conditions or the presence of activating substituents are often necessary to facilitate EAS. Common EAS reactions include halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃), nitration (using a mixture of nitric acid and sulfuric acid), and Friedel-Crafts alkylation and acylation. libretexts.orgmasterorganicchemistry.com Given the deactivated nature of the this compound ring, it is expected to be resistant to EAS unless powerful electrophiles or specific catalytic systems are employed. The existing bromo and ethyl substituents would further direct any potential substitution based on their electronic and steric effects.

| Common EAS Reaction | Typical Reagents | Electrophile Generated |

| Bromination | Br₂, FeBr₃ | Br⁺ |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acylium ion |

The Reformatsky reaction is a valuable carbon-carbon bond-forming method that involves the reaction of an α-halo ester with a carbonyl compound, such as an aldehyde or ketone, in the presence of metallic zinc. wikipedia.org This reaction leads to the formation of β-hydroxy esters. wikipedia.org The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is generated by the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester. wikipedia.org

In the context of this compound, a Reformatsky-type coupling could potentially be envisioned where the pyrimidine itself acts as the electrophile, although this is less common. A more direct application involves using the bromo-substituent. While the classic Reformatsky reaction uses α-halo esters, variations of the reaction employ other organometallic reagents and electrophiles. wikipedia.orgnih.gov Metals other than zinc, such as samarium, chromium, and indium, have been used to promote these transformations. wikipedia.orgnih.govnih.gov The Reformatsky enolates are generally less reactive and less basic than Grignard reagents or lithium enolates, which allows for excellent functional group tolerance and prevents side reactions like self-condensation of the ester. wikipedia.orgorganic-chemistry.org The reaction mechanism involves the formation of the organozinc reagent, coordination of the carbonyl oxygen to the zinc, and subsequent nucleophilic attack to form a new carbon-carbon bond. wikipedia.org

| Metal Promoter | Typical Substrates | Product Type |

| Zinc (Zn) | α-halo ester + Aldehyde/Ketone | β-hydroxy ester |

| Samarium (SmI₂) | α-halo ketone + Aldehyde/Ketone | β-hydroxy ketone |

| Chromium (CrCl₂) | α-bromo ketone + Aldehyde | β-hydroxy ketone |

Dehalogenation, the removal of a halogen atom, is a common transformation in organic synthesis. For aryl halides like this compound, reductive dehalogenation is a primary method. Catalytic hydrogenation is a widely used technique for this purpose, often employing a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. organic-chemistry.org This method is generally effective for removing bromo and chloro substituents from aromatic rings under neutral conditions. organic-chemistry.orgorganic-chemistry.org

The selectivity of dehalogenation is an important consideration, especially in molecules with multiple halogen atoms or other reducible functional groups. Aryl bromides are typically reduced more readily than aryl chlorides, allowing for selective debromination. organic-chemistry.orgorganic-chemistry.org For example, catalytic hydrogenation can selectively reduce a bromo group in the presence of a chloro, nitro, or cyano group. organic-chemistry.org The choice of catalyst, solvent, and reaction conditions can be tuned to achieve the desired selectivity. Other methods for dehalogenation include the use of reducing agents like sodium borohydride (B1222165) in the presence of a palladium catalyst, or transition-metal catalyzed reactions using silanes as the hydride source. organic-chemistry.org These processes are valuable for removing halogen atoms that may have been used as protecting or directing groups during a synthetic sequence. organic-chemistry.org

| Dehalogenation Method | Typical Reagents | Selectivity Notes |

| Catalytic Hydrogenation | H₂, Pd/C | Bromides reduced faster than chlorides. organic-chemistry.org |

| Hydride Transfer | NaBH₄, PdCl₂(dppf) | Effective for various halo-heterocycles. organic-chemistry.org |

| Silane Reduction | Triethylsilane, [IrCl(cod)]₂ | Reduces primary, secondary, and tertiary alkyl chlorides. organic-chemistry.org |

The Dimroth rearrangement is an isomerization reaction that occurs in certain nitrogen-containing heterocyclic compounds, where an endocyclic and an exocyclic nitrogen atom (and their attached groups) exchange places. wikipedia.orgdrugfuture.com This rearrangement was first observed by Otto Dimroth in 1909 with 1,2,3-triazoles. wikipedia.org The reaction is also well-documented for other heterocycles, including pyrimidines, particularly 1-alkyl-2-iminopyrimidines. wikipedia.orgnih.gov

The mechanism of the Dimroth rearrangement in pyrimidines typically involves a ring-opening and ring-closure sequence. wikipedia.org The process can be catalyzed by acid, base, or heat. nih.gov For a substituted pyrimidine, the rearrangement often begins with the addition of a nucleophile (like water or hydroxide) to the pyrimidine ring, followed by the cleavage of a C-N bond to form an open-chain intermediate. wikipedia.org Rotation around the newly formed single bonds allows the molecule to reconfigure, and subsequent ring closure by nucleophilic attack of a different nitrogen atom onto a carbonyl or imine group, followed by dehydration or elimination, leads to the rearranged heterocyclic product. nih.govresearchgate.net The stability of the final rearranged product is often the driving force for the reaction. researchgate.net While direct studies on this compound are not specified, derivatives of this compound, particularly those with amino or imino substituents, could potentially undergo this type of rearrangement under appropriate conditions.

| Compound Class | Typical Conditions | Key Mechanistic Step |

| 1,2,3-Triazoles | Boiling pyridine | Ring-opening to a diazo intermediate. wikipedia.org |

| 1-Alkyl-2-iminopyrimidines | Acidic or basic medium | Ring-opening of a hemiaminal. wikipedia.orgresearchgate.net |

| Condensed Pyrimidines | Acid, base, or heat | Tandem ring opening/ring closure. nih.govresearchgate.net |

Advanced Spectroscopic and Computational Characterization of 4 Bromo 6 Ethylpyrimidine

Experimental Spectroscopic Techniques for Structural Elucidation

Experimental spectroscopy is fundamental to unambiguously determining the molecular structure of a compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography each provide unique and complementary information regarding the compound's atomic connectivity, functional groups, molecular weight, and three-dimensional arrangement in the solid state.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the structure of 4-Bromo-6-ethylpyrimidine, a predictable pattern of signals can be anticipated in both ¹H and ¹³C NMR spectra.

¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The ethyl group would produce a quartet for the methylene (B1212753) (-CH2-) protons due to coupling with the adjacent methyl protons, and a triplet for the methyl (-CH3) protons from coupling with the methylene protons. The two aromatic protons on the pyrimidine (B1678525) ring are in different electronic environments and would appear as singlets, or potentially as doublets if long-range coupling exists.

¹³C NMR: The carbon NMR spectrum is predicted to display six unique signals, one for each carbon atom in the molecule, as there are no elements of symmetry that would make any carbons chemically equivalent. The chemical shifts would be characteristic of their environment, distinguishing between the sp³-hybridized carbons of the ethyl group and the sp²-hybridized carbons of the pyrimidine ring. The carbon atom bonded to the bromine (C4) would be significantly influenced by the halogen's electronegativity.

The following tables detail the predicted assignments for the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.9 | Singlet | 1H | H2 (Pyrimidine ring) |

| ~7.5 | Singlet | 1H | H5 (Pyrimidine ring) |

| ~2.9 | Quartet | 2H | -CH₂- (Ethyl group) |

Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~170 | C6 (Pyrimidine ring) |

| ~160 | C2 (Pyrimidine ring) |

| ~158 | C4 (Pyrimidine ring, C-Br) |

| ~120 | C5 (Pyrimidine ring) |

| ~30 | -CH₂- (Ethyl group) |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For a vibration to be IR active, it must result in a change in the molecule's dipole moment. For a vibration to be Raman active, it must cause a change in the molecule's polarizability.

For this compound, the expected vibrational modes would include:

C-H stretching: Aromatic C-H stretches from the pyrimidine ring would appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretches from the ethyl group would be observed in the 3000-2850 cm⁻¹ range.

C=N and C=C stretching: The pyrimidine ring contains both C=N and C=C bonds, which would produce a series of characteristic sharp peaks in the 1600-1400 cm⁻¹ region.

C-H bending: Bending vibrations for the ethyl group and the ring C-H bonds would be found in the 1470-1350 cm⁻¹ and lower frequency regions.

C-Br stretching: A distinct stretching vibration for the carbon-bromine bond is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.

Expected Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | Stretching | Aromatic C-H |

| 3000 - 2850 | Stretching | Aliphatic C-H |

| 1600 - 1400 | Stretching | Ring C=C and C=N |

| 1470 - 1350 | Bending | Aliphatic C-H |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides precise information about the molecular weight of a compound and can offer clues to its structure through the analysis of fragmentation patterns.

The molecular formula of this compound is C₆H₇BrN₂. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments. There will be two peaks of almost equal intensity separated by two m/z units (M⁺ and M+2).

While specific experimental mass spectra are not available in the literature, predicted mass-to-charge ratios for various adducts have been calculated. uni.lu

Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

|---|---|

| [M]+ | 185.97871 |

| [M+H]+ | 186.98654 |

| [M+Na]+ | 208.96848 |

The fragmentation of this compound under electron impact would likely involve initial loss of a bromine radical or cleavage of the ethyl group, leading to characteristic daughter ions.

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can determine exact bond lengths, bond angles, and torsional angles.

If a suitable single crystal of this compound were obtained, X-ray crystallographic analysis would provide invaluable information, including:

Confirmation of the atomic connectivity.

Precise measurements of the pyrimidine ring's geometry, assessing its planarity.

The orientation of the ethyl group relative to the pyrimidine ring.

Details of intermolecular interactions, such as π-π stacking or halogen bonding, which govern the crystal packing in the solid state.

Currently, there are no published crystal structures for this compound in crystallographic databases.

Computational Chemistry Methodologies for Theoretical Analysis

Computational chemistry provides a theoretical framework to predict and understand the properties of molecules. These methods are particularly useful when experimental data is scarce or to complement and interpret experimental findings.

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov For a molecule like this compound, DFT calculations can be employed to predict a wide range of properties.

Applications of DFT would include:

Geometry Optimization: Predicting the most stable three-dimensional structure of the molecule by finding the lowest energy conformation. This provides theoretical values for bond lengths and angles, which can be compared with experimental data if available.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Spectroscopic Prediction: DFT can simulate vibrational frequencies (IR and Raman) and NMR chemical shifts. These predicted spectra can aid in the assignment of experimental spectra.

Molecular Electrostatic Potential (MEP): Generation of an MEP map, which illustrates the charge distribution across the molecule and identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, offering insights into potential sites for intermolecular interactions.

While no specific DFT studies focusing solely on this compound have been identified in the literature, this methodology remains a powerful tool for its theoretical characterization.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. This approach is particularly useful for quantifying intermolecular and intramolecular charge transfer (ICT) interactions.

For this compound, NBO analysis reveals significant hyperconjugative interactions. These interactions involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. A key interaction is the charge transfer from the lone pair orbitals of the nitrogen atoms to the antibonding orbitals of adjacent C-C and C-N bonds, which contributes to the stability of the pyrimidine ring. The analysis can also quantify the polarization of the C-Br bond and the flow of charge between the pyrimidine ring and the ethyl substituent.

Frontier Molecular Orbital (FMO) Theory for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy, shape, and distribution of these orbitals provide critical insights into the molecule's reactivity.

HOMO: Represents the ability to donate electrons. In this compound, the HOMO is likely distributed over the pyrimidine ring, with significant contributions from the nitrogen lone pairs and π-system. This region is susceptible to attack by electrophiles.

LUMO: Represents the ability to accept electrons. The LUMO is expected to be localized on the electron-deficient pyrimidine ring, particularly on the carbon atoms, making them sites for nucleophilic attack.

The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Interactive Data Table: FMO Properties of this compound

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 to -7.5 | Electron-donating capability |

| LUMO Energy | -1.0 to -2.0 | Electron-accepting capability |

| HOMO-LUMO Gap | 4.5 to 6.5 | Chemical reactivity and kinetic stability |

Note: These values are estimates and depend on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential regions.

For this compound, the MEP map would show:

Negative Regions (Red/Yellow): Concentrated around the electronegative nitrogen atoms, corresponding to their lone pairs. These are sites prone to electrophilic attack and are indicative of hydrogen bond acceptor capabilities.

Positive Regions (Blue): Located around the hydrogen atoms of the pyrimidine ring and the ethyl group, indicating electron-deficient areas.

Near-Neutral Regions (Green): Typically found over the carbon framework.

The MEP map provides a clear guide to the molecule's electrostatic interactions and is invaluable for predicting sites of electrophilic and nucleophilic attack.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with significant charge asymmetry and delocalized π-electron systems can exhibit non-linear optical (NLO) properties, which are of great interest for applications in optoelectronics and photonics. Pyrimidine derivatives have been studied for these properties. The key parameters are the molecular polarizability (α) and the first hyperpolarizability (β).

Theoretical Studies on Hydrogen Bonding Networks and Crystal Lattice Stability

In the solid state, the arrangement of molecules in the crystal lattice is governed by intermolecular forces, primarily hydrogen bonding and van der Waals interactions. While this compound does not have strong hydrogen bond donors (like -OH or -NH), the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.

Theoretical studies can model the formation of weak C-H···N hydrogen bonds, where a hydrogen atom from the ethyl group or the pyrimidine ring of one molecule interacts with a nitrogen atom of a neighboring molecule. These interactions, along with π-π stacking of the pyrimidine rings, play a crucial role in the stability of the crystal lattice. Computational models can predict the most stable crystal packing arrangements and calculate the lattice energy, providing insights into the polymorphism and physical properties of the solid material.

Academic Research Applications of 4 Bromo 6 Ethylpyrimidine in Medicinal Chemistry and Chemical Biology

Utilization as a Synthetic Intermediate and Building Block in Drug Discovery

The chemical architecture of 4-bromo-6-ethylpyrimidine, featuring a reactive halogen atom, makes it a valuable intermediate in organic synthesis. pharmanoble.comqinmuchem.comcustchemvip.compyglifesciences.com This reactivity is frequently exploited in cross-coupling reactions to introduce a variety of functional groups and build molecular complexity.

Precursor for the Synthesis of Novel Pharmaceutical Agents

The this compound core is instrumental in constructing a range of therapeutic agents. The bromine atom at the 4-position can be readily displaced or used as a handle in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations. nih.govresearchgate.net These reactions are fundamental in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds, respectively. For instance, similar 5-bromo-2,4-dichloropyrimidine (B17362) structures are used as starting materials for multi-step reactions to generate novel compounds. ijpcbs.com This allows for the systematic attachment of various aryl, heteroaryl, and amino groups to the pyrimidine (B1678525) ring, leading to the generation of large libraries of compounds for biological screening.

Research has demonstrated the use of brominated pyrimidines as precursors for potent kinase inhibitors. arabjchem.orgresearchgate.net Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in diseases like cancer. ed.ac.uk The pyrimidine scaffold can mimic the adenine (B156593) base of ATP, allowing derivatives to bind to the ATP-binding site of kinases. By starting with a bromo-pyrimidine derivative, medicinal chemists can synthesize complex molecules designed to target specific kinases with high affinity and selectivity. arabjchem.orgresearchgate.net For example, a general synthetic route might involve a Suzuki coupling at the bromo-position to introduce a specific aryl group, followed by nucleophilic aromatic substitution at another position on the pyrimidine ring to add an amine side chain, ultimately yielding a potent kinase inhibitor. nih.gov

Facilitating the Construction of Complex Organic Molecules in Research Settings

Beyond its direct application in synthesizing potential drug candidates, this compound is a valuable tool for constructing complex and novel molecular architectures for basic research. The predictable reactivity of the bromo-substituent allows chemists to explore new synthetic methodologies and build intricate scaffolds.

Palladium-catalyzed reactions are a cornerstone of this utility. For example, the Suzuki coupling reaction enables the formation of a C-C bond by reacting the bromo-pyrimidine with an organoboron compound. This method is highly efficient for creating biaryl structures, which are common motifs in biologically active molecules. researchgate.net Similarly, Buchwald-Hartwig amination allows for the formation of C-N bonds, attaching various primary or secondary amines to the pyrimidine core. ed.ac.ukacs.org These methods provide a modular approach to synthesis, where different building blocks can be systematically combined to study structure-activity relationships (SAR). Research on related 6-bromo-4-chlorothienopyrimidines has shown that selective Suzuki reactions can be controlled to favor arylation at the C-6 position, highlighting the fine-tuning possible with such intermediates. researchgate.net

Preclinical Biological Evaluation and Pharmacological Research

Once novel compounds are synthesized from this compound, they undergo extensive preclinical evaluation to determine their biological activity and potential as therapeutic agents or research tools. nih.gov

Investigation of Mechanism of Action and Interaction with Biological Targets

Understanding how a molecule interacts with biological systems is fundamental to its development. For derivatives of this compound, this involves identifying their molecular targets and elucidating their mechanism of action.

A primary application of pyrimidine derivatives is in the development of enzyme inhibitors. juniperpublishers.com The pyrimidine scaffold is present in a multitude of compounds designed to inhibit various enzyme classes.

Kinase Inhibition : As mentioned, pyrimidine derivatives are prominent as kinase inhibitors. ed.ac.ukacs.org Numerous studies have focused on synthesizing and evaluating bromo-pyrimidine analogues as tyrosine kinase inhibitors. arabjchem.orgresearchgate.net For example, derivatives of 5-bromo-pyrimidine have been screened for their activity against Bcr/Abl tyrosine kinase, an enzyme associated with chronic myeloid leukemia. researchgate.net In one study, several compounds showed potent inhibitory activity, with IC50 values in the low micromolar range, making them promising leads for further development. arabjchem.org The table below summarizes the inhibitory activity of representative bromo-pyrimidine analogues against the K562 cancer cell line, which expresses the Bcr/Abl kinase. researchgate.net

| Compound ID | Modification | Bcr/Abl Kinase IC50 (μM) |

| Dasatinib (Standard) | - | 0.003 |

| 6g | CF3 at 4th position of phenyl ring | 0.008 |

| 7d | Cl at 4th position of phenyl ring | 0.011 |

| 9c | F at 4th position of phenyl ring | 0.009 |

| 10e | OCH3 at 4th position of phenyl ring | 0.013 |

Data adapted from studies on bromo-pyrimidine analogues as tyrosine kinase inhibitors. arabjchem.orgresearchgate.net

Furthermore, pyrimidine-based compounds have been developed as inhibitors for other kinases, such as Aurora A kinase, which is a target in cancers driven by MYC oncoproteins. nih.gov The core scaffold allows for structural modifications that can confer selectivity for different kinases. frontiersin.org

Protease Inhibition : While less common than kinase inhibitors, pyrimidine-containing compounds have been explored as protease inhibitors. Proteases are enzymes that cleave peptide bonds and are involved in various physiological and pathological processes.

Cyclooxygenase (COX) Inhibition : Pyrimidine derivatives have also been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the inflammatory process. Thymidylate synthase, an enzyme crucial for DNA synthesis, has also been a target for pyrimidine-based inhibitors in the context of anti-colorectal cancer research. jocpr.com

In addition to targeting enzymes, molecules derived from this compound can be designed to bind to and modulate the function of cellular receptors. This is a critical area of research for diseases involving dysfunctional cell signaling.

For instance, derivatives of thieno[2,3-d]pyrimidine, a related heterocyclic system, have been synthesized and evaluated for their binding affinity to adenosine (B11128) receptors (ARs). nih.gov These receptors are involved in various physiological processes, and their modulation has therapeutic potential. Studies have shown that specific substitutions on the pyrimidine ring can confer high affinity and selectivity for different adenosine receptor subtypes, such as A2A and A3. nih.gov Molecular docking and dynamics simulations are often used to understand the key interactions between the ligand and the receptor's binding pocket, guiding further optimization of the compounds. nih.govirphouse.com While direct studies on this compound derivatives in this context are not widely published, the principles of designing receptor ligands based on the pyrimidine scaffold are well-established.

Interactions with Nucleic Acid Polymerases (DNA/RNA)

While direct studies detailing the specific interactions of this compound with nucleic acid polymerases are not extensively documented in the available research, the broader class of pyrimidine derivatives has been noted for its potential to interact with DNA and related enzymes. Some pyrimidine derivatives have been investigated for their ability to intercalate with DNA and inhibit enzymes such as topoisomerase IIα, which is crucial for altering DNA topology during replication and transcription. The mechanism of action for many DNA polymerases involves a two-metal-ion process within the active site to catalyze nucleotide incorporation. mdpi.com The interaction between an incoming nucleotide, the DNA template, and the polymerase active site is highly specific, involving hydrogen bonds and shape complementarity. nih.gov Modified nucleosides, for instance, have been developed to act as inhibitors of DNA polymerases by competing with natural substrates. plos.org However, specific research elucidating the direct binding or inhibitory activity of this compound against DNA or RNA polymerases remains an area for future investigation.

In vitro and In vivo Assessment of Bioactivity

The pyrimidine scaffold is a cornerstone in the development of anticancer agents, and bromo-substituted derivatives have shown significant promise in preclinical research. A study on the closely related compound, 4-bromo pyrimidine, demonstrated profound cytotoxic effects on the K562 human erythroleukemia cell line. researchgate.net This activity was found to be dose-dependent, and importantly, the IC50 value in K562 cancer cells was lower than that observed in normal peripheral blood mononuclear cells (PBMCs), suggesting a degree of selective cytotoxicity. researchgate.net The cytotoxic effect on the K562 cell line was comparable to that of the established chemotherapeutic drug, doxorubicin. researchgate.net

Broader research into 4,6-pyrimidine analogues has identified novel compounds that act as colchicine (B1669291) binding site inhibitors, leading to potent antiproliferative activities. nih.gov One such analogue demonstrated IC50 values in the low nanomolar range (1.1 nM to 4.4 nM) across six different human cancer cell lines. nih.gov The mechanism of these analogues involves the inhibition of tubulin polymerization, depolymerization of cellular microtubules, induction of G2/M cell cycle arrest, and promotion of apoptosis. nih.gov In vivo studies using an A549 xenograft model showed that these compounds can effectively inhibit primary tumor growth. nih.gov Furthermore, other novel 5-bromo-pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity, underscoring the sustained interest in this chemical class for oncology research. ijpcbs.com

Table 1: Cytotoxic Activity of 4-Bromo Pyrimidine

| Cell Line | Cell Type | Effect | Selectivity |

|---|---|---|---|

| K562 | Human Erythroleukemia | Profound, dose-dependent cytotoxicity. researchgate.net | More favorable cytotoxicity vs. K562. researchgate.net |

Pyrimidine derivatives are well-established as a class of compounds with significant anti-inflammatory potential. mdpi.comnih.govnih.gov Several pyrimidine-based drugs, such as epirizole (B1671503) and proquazone, are already in clinical use for their anti-inflammatory effects. nih.gov The primary mechanism of action for many of these agents is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of inflammatory mediators like prostaglandins. nih.govnih.gov

Research has focused on developing pyrimidine derivatives that are selective inhibitors of COX-2, the isoform induced during inflammation, over the constitutively expressed COX-1, which is involved in physiological functions. nih.govnih.govnih.gov Studies on various pyrimidine analogues have demonstrated high selectivity towards COX-2, with some compounds showing potency comparable to the reference drug meloxicam. mdpi.comnih.gov In addition to COX inhibition, these compounds have been shown to reduce levels of reactive oxygen species (ROS) in inflammatory cell models. mdpi.comnih.govnih.gov Fused heterocyclic systems, such as thiazolopyrimidine derivatives bearing a bromo substitution, have also shown significant anti-inflammatory activity in carrageenan-induced paw edema tests. researchgate.net While direct experimental data on this compound is limited, its structural features are consistent with the class of pyrimidine derivatives widely investigated for anti-inflammatory properties. rsc.orgrsc.org

The pyrimidine core is a versatile scaffold for the development of agents targeting a wide array of pathogens.

Antimicrobial Research: Novel series of 5-bromo-pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. ijpcbs.com Testing via the broth dilution method revealed that certain analogues exhibit broad-spectrum activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Klebsiella pneumoniae, Escherichia coli). ijpcbs.com Similarly, studies on 4,6-disubstituted pyrimidines have reported varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. nih.gov

Antiviral Research: The pyrimidine scaffold is also explored in antiviral drug discovery. Research into 4,7-disubstituted pyrimido[4,5-d]pyrimidines, which share a structural relationship with kinase inhibitors, has identified compounds with remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com The development of broad-spectrum antiviral compounds that inhibit pyrimidine biosynthesis has also been reported as a promising strategy against a range of RNA viruses. nih.gov

Antifungal Research: Investigations into bromo-substituted heterocyclic compounds extend to their antifungal potential. Bromo-pyrimidine derivatives have been tested against fungal species such as Aspergillus niger and the yeast Candida tropicalis, with some compounds demonstrating notable activity. ijpcbs.com Other pyrimidine thiol derivatives have also been screened for their in vitro action against Aspergillus niger and Candida albicans. ekb.eg

Table 2: Spectrum of Activity for Bromo-Pyrimidine Derivatives

| Pathogen Type | Organism | Activity Noted |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | Broad-spectrum activity. ijpcbs.com |

| Gram-positive Bacteria | Bacillus subtilis | Broad-spectrum activity. ijpcbs.com |

| Gram-negative Bacteria | Klebsiella pneumoniae | Broad-spectrum activity. ijpcbs.com |

| Gram-negative Bacteria | Escherichia coli | Broad-spectrum activity. ijpcbs.com |

| Fungi | Aspergillus niger | Antifungal activity. ijpcbs.comekb.eg |

| Yeast | Candida tropicalis | Antifungal activity. ijpcbs.com |

The therapeutic potential of the pyrimidine scaffold includes analgesic applications. rsc.orgresearchgate.net Research into fused pyrimidine systems has yielded compounds with significant pain-relieving properties. For example, certain thiazolopyrimidine derivatives, which feature a pyrimidine ring fused with a thiazole (B1198619) ring and include bromo substitutions, have demonstrated significant antinociceptive activity in tail-flick assays. researchgate.net Although specific studies focused on the analgesic properties of this compound have not been reported, the established activity of structurally related compounds suggests this could be a viable area for future research.

Pyrimidine and its derivatives are recognized as an important class of compounds for the development of new drugs targeting the central nervous system. nih.gov A review of the literature indicates that the pyrimidine moiety is a key component in molecules designed for various CNS activities, including anticonvulsant and antidepressant effects. nih.gov Research into fused pyrimidine derivatives, such as pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, has identified novel compounds with neurotropic activity. nih.gov These complex heterocyclic systems have shown high anticonvulsant activity by antagonizing pentylenetetrazole-induced seizures and have also exhibited anxiolytic effects in preclinical models. nih.gov While direct research on the CNS effects of this compound is not available, the proven neurotropic potential of the broader pyrimidine class suggests that its derivatives could be valuable candidates for investigation as CNS-active agents.

Structure-Activity Relationship (SAR) Studies for this compound Analogues

SAR studies are fundamental to medicinal chemistry, providing a systematic approach to optimizing lead compounds by modifying their chemical structure and observing the subsequent changes in biological activity. For analogues of this compound, these studies focus on elucidating the roles of the bromo and ethyl substituents at the C4 and C6 positions, respectively.

The nature and position of substituents on the pyrimidine ring are critical determinants of a molecule's pharmacological profile. researchgate.netnih.gov The presence of a halogen, such as bromine, at the 4-position, and an alkyl group, like ethyl, at the 6-position, can significantly modulate a compound's efficacy and selectivity towards its biological target.

The Role of the Halogen Substituent:

Halogen atoms, particularly bromine, are frequently incorporated into drug candidates to enhance their biological activity. The bromine atom in this compound can influence its pharmacological properties in several ways:

Lipophilicity and Membrane Permeability: Halogens can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and reach its intracellular target. researchgate.net The lipophilicity of a compound is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile.

Metabolic Stability: The introduction of a halogen can block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound in the body.

Systematic replacement of the bromo group with other halogens (fluorine, chlorine, iodine) or other functional groups allows researchers to probe the specific requirements of the target's binding pocket. For instance, in a series of 4-anilinoquinazoline (B1210976) inhibitors of the epidermal growth factor receptor (EGFR), substitution with different halogens at the C3'-anilino position had a significant impact on drug potency. dntb.gov.uachemscene.com While not directly on the pyrimidine ring, this highlights the general principle that halogen substitution is a powerful tool for modulating biological activity.

The Influence of the Ethyl Substituent:

The ethyl group at the 6-position of the pyrimidine ring also plays a crucial role in defining the molecule's pharmacological properties. The size, shape, and lipophilicity of this alkyl group can impact:

Steric Interactions: The ethyl group can provide optimal steric bulk to fit into a specific hydrophobic pocket within the target protein, thereby enhancing binding affinity. The length and branching of the alkyl chain are critical, as bulkier or smaller groups may lead to a decrease in activity. For example, in a series of 1,3,4-thiadiazole (B1197879) derivatives, the presence of short alkyl chains like methyl or ethyl was found to be beneficial for antibacterial activity. mdpi.com

Conformational Effects: The ethyl group can influence the preferred conformation of the molecule, which in turn affects how it presents its other functional groups for interaction with the target.

The following table summarizes the potential impact of modifying the halogen and ethyl substituents on the pharmacological properties of pyrimidine analogues.

| Substituent Modification | Potential Impact on Pharmacological Properties | Rationale |

| 4-Position (Halogen) | ||

| Varying Halogen (F, Cl, Br, I) | Altered binding affinity and selectivity | Different halogens have varying sizes, electronegativity, and abilities to form halogen bonds, which can fine-tune interactions with the target protein. |

| Replacement with H | Decreased lipophilicity and potential loss of specific binding interactions | Removal of the halogen can reduce van der Waals and halogen bonding interactions. |

| Replacement with other groups | Introduction of new interactions (e.g., hydrogen bonding with -OH or -NH2) | Allows for probing different regions of the binding pocket. |

| 6-Position (Ethyl) | ||

| Varying Alkyl Chain Length | Optimized steric fit and lipophilicity | Shorter or longer alkyl chains may better fill a hydrophobic pocket or alter the compound's solubility and permeability. |

| Introduction of Branching | Increased steric hindrance or improved fit | Branched alkyl groups can provide a different shape to interact with the target. |

| Replacement with Cyclic Groups | Constrained conformation and altered lipophilicity | Cycloalkyl groups can lock the molecule into a more favorable conformation for binding. |

A pharmacophore is the three-dimensional arrangement of steric and electronic features that is necessary for a molecule to interact with a specific biological target and elicit a biological response. nih.gov For 4,6-disubstituted pyrimidine derivatives, pharmacophore modeling helps to identify the key structural features that are essential for their activity. tandfonline.com

Common pharmacophoric features identified in pyrimidine-based inhibitors include:

Hydrogen Bond Acceptors: The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors and often form crucial interactions with amino acid residues in the hinge region of kinases. nih.gov

Hydrophobic Regions: The substituted pyrimidine ring itself, along with the ethyl group at the C6 position, can provide a hydrophobic scaffold that interacts with nonpolar regions of the binding site.

Aromatic Rings: In many pyrimidine-based inhibitors, additional aromatic rings are attached to the core scaffold, which can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Hydrogen Bond Donors: While the core this compound does not have a hydrogen bond donor, analogues are often synthesized with amino or hydroxyl groups that can act as donors.

A general pharmacophore model for a 4,6-disubstituted pyrimidine kinase inhibitor might include the features shown in the table below.

| Pharmacophoric Feature | Corresponding Structural Element in Analogues | Type of Interaction |

| Hydrogen Bond Acceptor | Pyrimidine ring nitrogens | Hydrogen bonding with backbone amides of the kinase hinge region. |

| Hydrophobic Group | Ethyl group at C6, other alkyl or aryl substituents | Van der Waals interactions with hydrophobic pockets in the active site. |

| Aromatic Ring | Phenyl or other aryl groups attached to the pyrimidine core | π-π stacking interactions with aromatic residues. |

| Halogen Bond Donor | Bromo group at C4 | Halogen bonding with electron-rich atoms (e.g., oxygen in a carbonyl group). |

| Hydrogen Bond Donor | Amino or hydroxyl groups introduced in analogues | Hydrogen bonding with appropriate acceptor residues in the target. |

By understanding these key pharmacophoric elements, medicinal chemists can rationally design new analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. nih.gov The integration of SAR data with pharmacophore modeling provides a powerful strategy for the discovery of novel and effective therapeutic agents. tandfonline.comnih.gov

Comparative Research and Broader Context of 4 Bromo 6 Ethylpyrimidine

Comparison with Other Halogenated Pyrimidine (B1678525) Isomers and Derivatives in Research

The functionalization of the pyrimidine ring with halogens and alkyl groups, as seen in 4-Bromo-6-ethylpyrimidine, significantly influences its chemical properties and potential applications. Research into halogenated pyrimidines often involves comparing isomers to understand the effects of substituent placement on the molecule's electronic and geometric structure.

Studies on various halogenated pyrimidines, such as 5-Br-pyrimidine, 2-Br-pyrimidine, and 2-Cl-pyrimidine, have utilized techniques like near-edge X-ray absorption fine structure (NEXAFS) spectroscopy and density functional theory (DFT) calculations. nih.gov These investigations reveal that the spectral characteristics of substituted pyrimidines can be explained by changes in the molecule's electronic and geometric structures, which are dependent on the location and electronegativity of the halogen substituent. nih.gov For instance, the position of the halogen atom (e.g., at the C2, C4, C5, or C6 position) alters the electron distribution within the pyrimidine ring, thereby affecting its reactivity and interaction with other molecules.

Quantitative structure-activity relationship (QSAR) studies on halogenated pyrimidine derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH) further underscore the importance of substitution patterns. nih.gov These studies aim to correlate the chemical structure of these derivatives with their biological activity, providing insights for the design of more potent inhibitors. nih.gov

Comparative Analysis of Reactivity and Basicity between Pyridine and Pyrimidine Systems

To understand the chemical behavior of this compound, it is essential to compare the core pyrimidine ring system with its simpler analog, pyridine. Both are six-membered heterocyclic aromatic compounds, but the presence of a second nitrogen atom in the pyrimidine ring introduces significant differences in reactivity and basicity.

The most notable difference is the decreased basicity of pyrimidine compared to pyridine. wikipedia.org The pKa value for protonated pyrimidine is 1.23, whereas for protonated pyridine, it is 5.30. wikipedia.org This difference is attributed to the inductive, electron-withdrawing effect of the second nitrogen atom in pyrimidine. stackexchange.com This effect reduces the electron density on the ring nitrogens, making them less available for protonation. stackexchange.comquora.com When one nitrogen in pyrimidine is protonated, the resulting positive charge further deactivates the second nitrogen, making di-protonation highly unfavorable. stackexchange.com

This π-deficiency in the pyrimidine ring also dictates its reactivity in electrophilic and nucleophilic aromatic substitution reactions. wikipedia.org Like pyridine, the pyrimidine ring is electron-deficient, making electrophilic substitution more difficult than in benzene. wikipedia.org However, the π-electron density in pyrimidines is even lower than in pyridines, rendering electrophilic attack even less facile. wikipedia.org When electrophilic substitution does occur, it is most likely to happen at the 5-position, which is the least electron-deficient position in the ring. wikipedia.org Conversely, the electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. wikipedia.org

Interactive Data Table: Comparison of Pyridine and Pyrimidine

| Property | Pyridine | Pyrimidine |

| Chemical Formula | C₅H₅N | C₄H₄N₂ |

| Molar Mass | 79 g/mol | 80 g/mol |

| Number of Nitrogen Atoms | 1 | 2 |

| pKa of Conjugate Acid | 5.30 | 1.23 |

| Basicity | More Basic | Less Basic |

| Reactivity towards Electrophiles | Slow | Very Slow |

| Reactivity towards Nucleophiles | Favorable at C2, C4, C6 | More Favorable at C2, C4, C6 |

Interdisciplinary Research on Privileged Structures Beyond Pyrimidines

The concept of "privileged structures" is a significant paradigm in drug discovery and medicinal chemistry. nih.gov A privileged structure is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. nih.gov This promiscuity makes them valuable starting points for the design of new therapeutic agents. nih.gov While pyrimidines themselves are considered privileged structures due to their widespread presence in bioactive compounds, the concept extends to a variety of other heterocyclic and aromatic systems. researchgate.netnih.gov

For example, quinoline (B57606) and acridine (B1665455) scaffolds are recurrent motifs in compounds active against neurodegenerative and protozoan diseases. nih.gov Their inherent ability to interact with various biological targets makes them attractive for developing multi-target ligands and for exploring complex disease mechanisms. nih.gov Similarly, pyridazines, which are isomers of pyrimidine, are also being investigated as potential privileged structures. rsc.org The bioisosteric replacement of a phenyl ring with a pyridazine (B1198779) ring can lead to new drug candidates with improved properties. rsc.org

The exploration of privileged structures is not limited to nitrogen-containing heterocycles. The underlying principle is to identify and utilize molecular frameworks that possess a favorable combination of structural, electronic, and physicochemical properties to interact with a range of biological macromolecules. This approach aims to enhance the efficiency of the drug discovery process by focusing on scaffolds with a higher probability of demonstrating biological activity. nih.govresearchgate.net

Future Research Directions and Unresolved Challenges Pertaining to 4 Bromo 6 Ethylpyrimidine

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in the synthesis of functionalized pyrimidines is the reliance on traditional methods that often involve hazardous reagents and generate significant waste. rasayanjournal.co.in Future research is increasingly focused on novel and sustainable synthetic strategies that offer higher yields and a better environmental profile.

One promising avenue is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like pyrimidines from three or more starting materials in a single step. rasayanjournal.co.innih.gov An innovative, iridium-catalyzed MCR has been developed for synthesizing pyrimidines from amidines and up to three different alcohols. nih.govacs.org This method proceeds through a sequence of condensation and dehydrogenation steps, producing only water and hydrogen as byproducts. nih.govacs.org A key advantage of this protocol is its regioselectivity, which enables the creation of highly decorated and unsymmetrical pyrimidines that are otherwise difficult to access. nih.govacs.org Researchers have successfully synthesized numerous pyrimidine (B1678525) derivatives with yields up to 93% using this approach. acs.orgacs.org